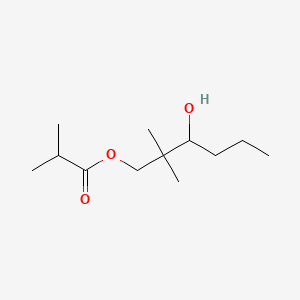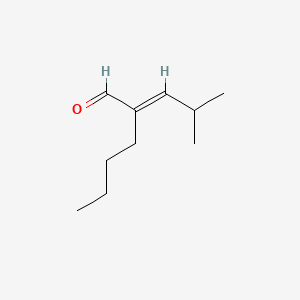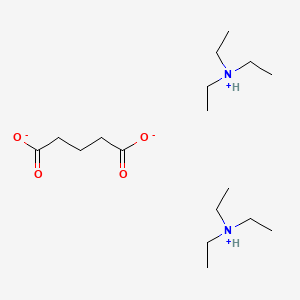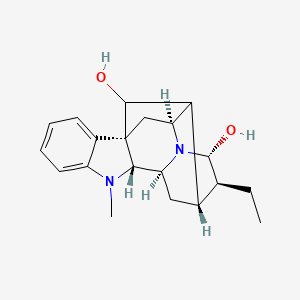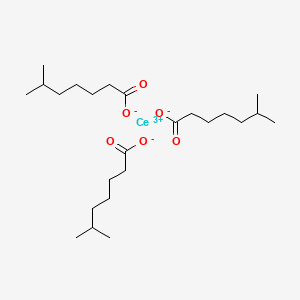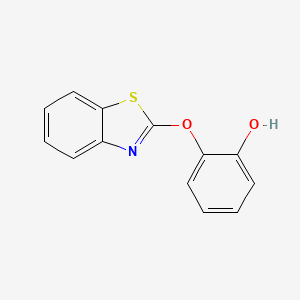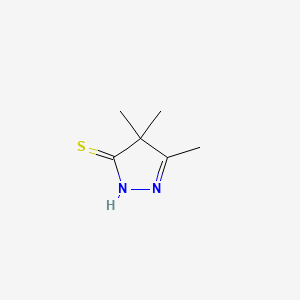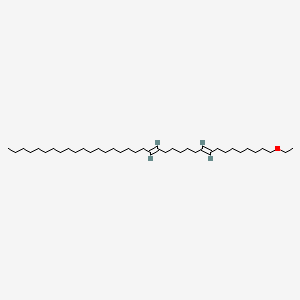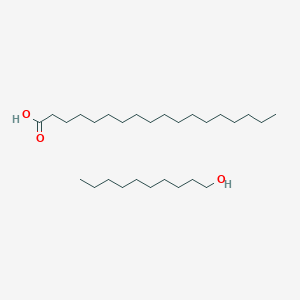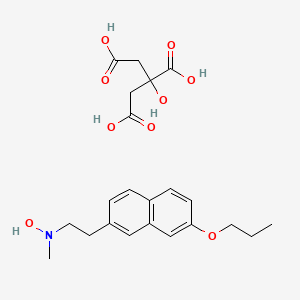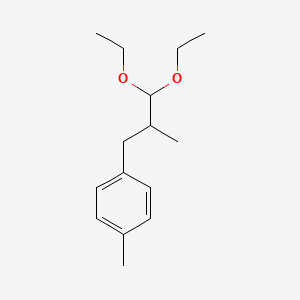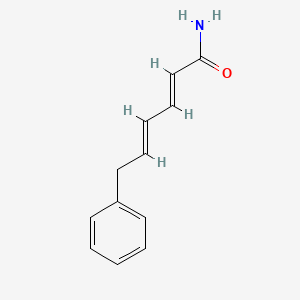
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial activity. Rifamycins are particularly effective against mycobacteria, including the bacteria responsible for tuberculosis. This compound is modified to enhance its pharmacokinetic properties and reduce potential side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S typically involves multiple steps, starting from rifamycin S. The process includes acetylation, hydrolysis, and methoxylation reactions. Specific reagents and catalysts are used to achieve these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
科学的研究の応用
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of rifamycin derivatives.
Biology: Investigated for its antibacterial properties and potential to inhibit bacterial RNA synthesis.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by mycobacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
作用機序
The mechanism of action of 21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S involves inhibiting bacterial RNA polymerase, thereby preventing RNA synthesis and subsequent protein production. This leads to the death of the bacterial cell. The compound targets the beta subunit of RNA polymerase, which is essential for the enzyme’s activity.
類似化合物との比較
Similar Compounds
Rifampicin: A well-known rifamycin derivative with potent antibacterial activity.
Rifabutin: Another rifamycin derivative used to treat mycobacterial infections.
Rifapentine: A rifamycin with a longer half-life, allowing for less frequent dosing.
Uniqueness
21,23-Diacetyl-2-(N-hydro)-15-methoxyrifamycin S is unique due to its specific modifications, which may enhance its pharmacokinetic properties and reduce side effects compared to other rifamycin derivatives. These modifications can lead to improved efficacy and safety profiles, making it a valuable compound for further research and development.
特性
CAS番号 |
172097-92-6 |
|---|---|
分子式 |
C42H53NO15 |
分子量 |
811.9 g/mol |
IUPAC名 |
methyl (2Z,4E,6S,7S,8R,9R,10S,11R,12R,13S,14E)-7,9,11-triacetyloxy-15-[(2S)-7-amino-5-hydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-2-yl]oxy-13-methoxy-2,6,8,10,12-pentamethylpentadeca-2,4,14-trienoate |
InChI |
InChI=1S/C42H53NO15/c1-19(14-13-15-20(2)41(51)53-12)36(55-25(7)44)23(5)38(57-27(9)46)24(6)37(56-26(8)45)21(3)30(52-11)16-17-54-42(10)40(50)33-31-29(47)18-28(43)35(49)32(31)34(48)22(4)39(33)58-42/h13-19,21,23-24,30,36-38,48H,43H2,1-12H3/b14-13+,17-16+,20-15-/t19-,21+,23+,24-,30-,36-,37+,38+,42-/m0/s1 |
InChIキー |
PLKGBXSEXVZTDQ-ZHJFBMHUSA-N |
異性体SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)N)C3=C1O[C@](C3=O)(C)O/C=C/[C@@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/C)\C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC)O |
正規SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)N)C3=C1OC(C3=O)(C)OC=CC(C(C)C(C(C)C(C(C)C(C(C)C=CC=C(C)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


